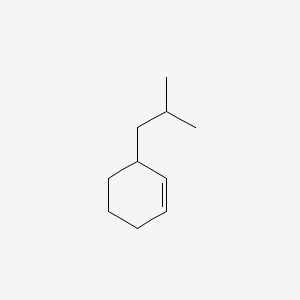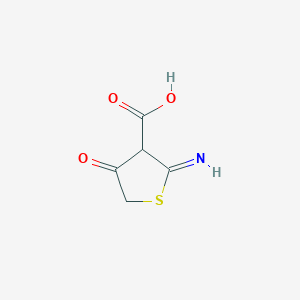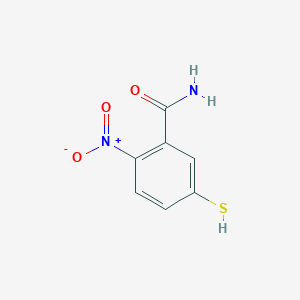
2-Nitro-5-sulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-sulfanylbenzamide is an organic compound characterized by the presence of both nitro and sulfanyl functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-sulfanylbenzamide typically involves the nitration of 5-sulfanylbenzamide. The process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO₂⁺) as the electrophile. The reaction conditions often require careful temperature control to avoid over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-5-sulfanylbenzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 2-amino-5-sulfanylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-5-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-sulfanylbenzamide involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activity .
Comparación Con Compuestos Similares
2-Nitrobenzamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
5-Sulfanylbenzamide: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Nitro-4-sulfanylbenzamide: Similar structure but with different positional isomerism, leading to variations in chemical behavior.
Uniqueness: 2-Nitro-5-sulfanylbenzamide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
923002-13-5 |
|---|---|
Fórmula molecular |
C7H6N2O3S |
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
2-nitro-5-sulfanylbenzamide |
InChI |
InChI=1S/C7H6N2O3S/c8-7(10)5-3-4(13)1-2-6(5)9(11)12/h1-3,13H,(H2,8,10) |
Clave InChI |
JDKOCHIBUFTGTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


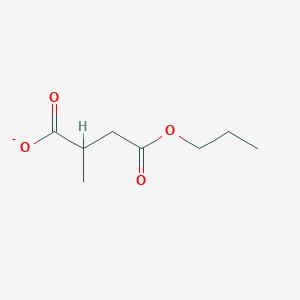
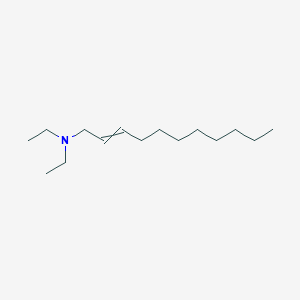

![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
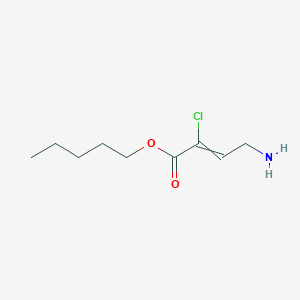
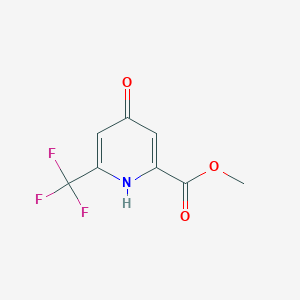
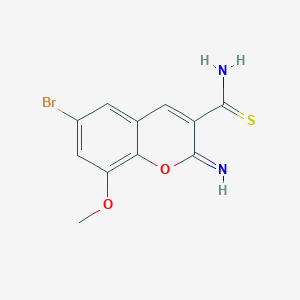
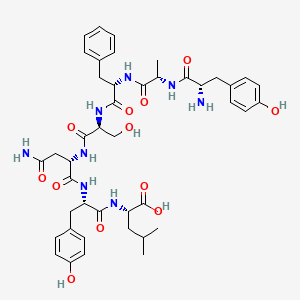
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)

![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
